molecular formula C9H14F2O2 B2699180 methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate CAS No. 1360568-90-6

methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate

Cat. No.: B2699180
CAS No.: 1360568-90-6
M. Wt: 192.206
InChI Key: AKSHOCABCYYRSX-UHFFFAOYSA-N
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Description

Methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate is a fluorinated cyclohexane derivative characterized by a carboxylate ester group at the 1-position, a methyl substituent at the same position, and two fluorine atoms at the 4,4-positions. This structural arrangement confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science. The compound is synthesized via alkylation or esterification reactions, often employing reagents like methyl iodide and bases such as sodium hydride in polar aprotic solvents like DMF .

Properties

IUPAC Name

methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c1-8(7(12)13-2)3-5-9(10,11)6-4-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSHOCABCYYRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360568-90-6
Record name methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate typically involves the fluorination of a suitable precursor, such as a cyclohexane derivative. One common method is the reaction of 4,4-difluorocyclohexanone with methanol in the presence of an acid catalyst to form the desired ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).

Chemical Reactions Analysis

Types of Reactions: methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate has the following chemical formula: C8H12F2O2C_8H_{12}F_2O_2. The presence of fluorine atoms enhances its chemical stability and bioavailability, making it a valuable candidate for various applications.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical compounds. Its fluorinated structure is particularly advantageous in drug design due to the following reasons:

  • Increased Lipophilicity: Fluorine atoms can enhance the lipophilicity of compounds, improving their ability to penetrate biological membranes.
  • Biological Activity: The compound is studied for its potential anti-inflammatory and anticancer properties, making it a candidate for further drug development.

Case Study:
A study investigating the synthesis of analogs of this compound revealed promising results in terms of biological efficacy against certain cancer cell lines. The derivatives showed enhanced activity compared to non-fluorinated counterparts.

Materials Science

The compound is also explored for its potential use in developing advanced materials, including:

  • Polymers: this compound can be incorporated into polymer matrices to impart unique properties such as increased thermal stability and chemical resistance.

Data Table: Properties of Fluorinated Polymers Derived from this compound

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Mechanical StrengthModerate

Chemical Synthesis

In organic synthesis, this compound is utilized as a versatile intermediate. It can undergo various reactions such as:

  • Oxidation: Transforming into ketones or carboxylic acids.
  • Reduction: Yielding alcohols or alkanes.
  • Substitution Reactions: Facilitating the introduction of different functional groups.

Reaction Pathways: Methyl 4 4 difluoro 1 methylcyclohexane 1 carboxylateOxidationKetone or Carboxylic Acid\text{Methyl 4 4 difluoro 1 methylcyclohexane 1 carboxylate}\xrightarrow{\text{Oxidation}}\text{Ketone or Carboxylic Acid}

Mechanism of Action

The mechanism of action of methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in medicinal chemistry. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Electronic Differences

Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate 1-CH3, 4,4-F, 1-COOCH3 C10H14F2O2 204.22 g/mol Steric hindrance from 1-CH3; electron-withdrawing F enhances electrophilicity
Methyl 4,4-difluorocyclohexanecarboxylate 4,4-F, 1-COOCH3 C9H12F2O2 190.19 g/mol Lacks 1-CH3; reduced steric effects compared to methylated analog
4,4-Difluoro-1-[4-(methylsulfonyl)phenyl]cyclohexanecarboxylic acid 4,4-F, 1-(aryl-SO2CH3), 1-COOH C14H16F2O4S 318.34 g/mol Sulfonyl group enhances polarity; carboxylic acid improves solubility
Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate Multiple cyano, phenyl, and hydroxyl groups C25H22N4O3 426.47 g/mol High steric bulk; strong hydrogen-bonding capacity due to hydroxyl and cyano groups

Key Observations :

  • Fluorine atoms at the 4,4-positions stabilize the cyclohexane ring via electron-withdrawing effects, reducing ring puckering dynamics compared to non-fluorinated analogs .

Research Findings and Challenges

  • Discontinuation : The discontinued status of this compound may reflect synthetic challenges (e.g., low yields in multi-step alkylation) or competition from more stable analogs like 4,4-difluorocyclohexanecarboxylic acid derivatives.

Biological Activity

Methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate is a fluorinated organic compound that has garnered attention for its potential biological activity. This article explores the compound's biochemical properties, mechanisms of action, and implications for therapeutic applications based on existing research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with two fluorine atoms attached at the 4-position and a carboxylate functional group. The molecular formula is C9H12F2O2C_9H_{12}F_2O_2. The presence of fluorine atoms enhances the lipophilicity of the compound, which may improve its interaction with biological targets such as enzymes and receptors.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially modulating their activity. This may involve covalent bonding or non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  • Cell Signaling Modulation : Research indicates that this compound can influence cell signaling pathways by altering the activity of key signaling molecules. This modulation can lead to changes in gene expression and cellular metabolism.
  • Dose-Dependent Effects : Studies in animal models suggest that the effects of this compound are dose-dependent. Lower doses may exhibit beneficial effects on enzyme activity and gene expression, while higher doses could result in toxicity or adverse effects.

Study on Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific metabolic enzymes. The results indicated that at concentrations above 50 μM, significant inhibition was observed in enzyme activity related to metabolic pathways.

Concentration (μM)Enzyme Activity (%)
0100
1095
2580
5060
10030

This data supports the hypothesis that higher concentrations lead to greater inhibition of enzyme function, highlighting the compound's potential as a pharmacological agent.

Cellular Effects

In vitro studies using cancer cell lines demonstrated that this compound could induce cell cycle arrest. Specifically, treatment with this compound resulted in a significant increase in cells arrested in the G0/G1 phase.

Cell LineControl (%)Treated (%)
A54910045
HeLa10040
MCF710050

The results indicate that the compound may have anti-proliferative effects on certain cancer cells, suggesting potential therapeutic applications in oncology .

Comparison with Similar Compounds

This compound shares structural similarities with other fluorinated compounds. A comparative analysis shows distinct differences in biological activity:

Compound NameUnique FeaturesBiological Activity
Methyl 4-fluorocyclohexane-1-carboxylateSingle fluorine atomLess lipophilic
Methyl 4-(trifluoromethyl)cyclohexane-1-carboxylateTrifluoromethyl groupIncreased stability
Methyl 4-bromocyclohexane-1-carboxylateContains bromineDifferent reactivity profile

The dual fluorination in this compound enhances its lipophilicity and potential interactions within biological systems compared to these similar compounds.

Q & A

Q. How can solvent polarity influence its reactivity in nucleophilic substitutions?

  • Polar Protic vs. Aprotic : In DMSO, the ester’s carbonyl is more electrophilic, accelerating reactions with amines (e.g., amidation), whereas THF may favor SN2 pathways at the methyl group .

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